molecular formula C10H15ClN2O2S B1383065 Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride CAS No. 1422344-44-2

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

Cat. No.: B1383065
CAS No.: 1422344-44-2
M. Wt: 262.76 g/mol
InChI Key: GXVPDDXIBJMJPP-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, related compounds such as thiazolopyrimidines have been synthesized through three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .

Scientific Research Applications

Synthesis and Potential Uses

  • Synthesis and Ultra-Short Acting Hypnotic Activity : Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, closely related to the requested compound, is synthesized as an ultra-short acting hypnotic. It demonstrates rapid onset and short duration of action, potentially useful as preanesthetic medication or in combination with other drugs for anesthesia maintenance (El-Subbagh et al., 2008).

  • Concurrent Synthesis of Azepine and Azocine Derivatives : The reaction of allyl-N-benzyl-fluoroaniline with sulfuric acid leads to the formation of halogeno-substituted azepines and azocines, important in the development of bioactive compounds. This process includes the synthesis of compounds structurally related to the requested chemical (Acosta Quintero et al., 2019).

  • Synthesis of Benzothiazolo Pyridine Derivatives : The interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives leads to the formation of compounds like ethyl iminothiazolopyridine-4-carboxylate, highlighting versatile chemical transformations related to the compound (Mohamed, 2014; 2021).

  • Synthesis Involving Intramolecular Cyclization : The synthesis of methyl 7,9-dimethyl-5-oxo-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which is conceptually similar to the requested compound, involves N-alkylation and intramolecular cyclization, indicating a methodological approach for synthesizing related compounds (Vaid et al., 2014).

Potential Applications in Medicine

  • Neuroprotective Properties : ITH4012, a derivative of ethyl 5-amino-tetrahydro-2-methyl-4-phenylbenzol naphthyridine-3-carboxylate, demonstrates neuroprotective properties, indicating the potential medical application of structurally similar compounds in neurological health (Orozco et al., 2004).

  • Antiviral Activity : Derivatives of tetrahydro-azulene carboxylic acid, structurally related to the requested compound, have shown significant antiviral activity, suggesting potential applications in antiviral drug development (Demchenko et al., 2019).

  • Analgesic and Anti-Inflammatory Activity : Certain derivatives of benzothiazolo azepine show analgesic and CNS depressant activity, hinting at the possibility of similar biological activities in related compounds (Kuberkar & Baheti, 2003).

  • Anticancer Activity : The synthesis of pyrazolo azepine diones, which share structural features with the requested compound, has demonstrated moderate anticancer activity against various cancer cells (Chaban et al., 2020).

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)9-12-7-3-5-11-6-4-8(7)15-9;/h11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVPDDXIBJMJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-44-2
Record name 4H-Thiazolo[4,5-d]azepine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride
Reactant of Route 3
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Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride
Reactant of Route 4
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Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride
Reactant of Route 6
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

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